molecular formula C14H14ClNO3 B2930044 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide CAS No. 1396677-93-2

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

Cat. No. B2930044
CAS RN: 1396677-93-2
M. Wt: 279.72
InChI Key: PAMDVZHMQHWQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of certain bacteria such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide in lab experiments is its ability to selectively target certain enzymes and pathways involved in disease processes. This compound has also been reported to exhibit low toxicity and good solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for this compound. In addition, more research is needed to explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-furan-2-yl-2-hydroxyethanamine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMDVZHMQHWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.